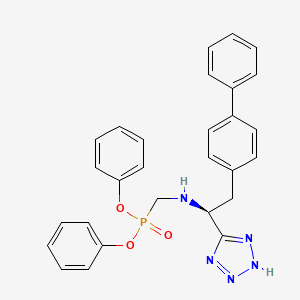

2-Biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminoethyl phosphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CGS-26393 is a small molecule drug known for its role as an endothelin-converting enzyme inhibitor and enkephalinase inhibitor. It has been studied primarily for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGS-26393 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions of temperature and pressure.

Industrial Production Methods

Industrial production of CGS-26393 typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The tetrazole group (1H-tetrazol-5-yl) is central to the compound’s reactivity. Key reactions include:

Cycloaddition Reactions

-

The tetrazole moiety participates in 1,3-dipolar cycloaddition with alkenes under mild conditions (e.g., aqueous methanol), forming fluorescent pyrazoline derivatives .

-

Example reaction with styrene:

Tetrazole+StyreneMeOH 25 CPyrazoline Fluorophore 0 22This reaction is utilized in bioorthogonal labeling due to its fluorogenic properties .

Protonation and Stability

-

In acidic media, the tetrazole nitrogen undergoes protonation, affecting its electronic properties. At pH < 4, protonation reduces fluorescence quantum yield by ~75% .

-

Thermal decomposition of tetrazole derivatives (e.g., 5-benzhydryl-1H-tetrazole) occurs rapidly above 220°C in flow reactors, yielding diphenylmethane via C–N bond cleavage .

Phosphonic Acid Functional Group Reactions

The phosphonic acid group (-PO₃H₂) enables diverse transformations:

Esterification

-

Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form phosphonate esters.

C H N O P+CH OHH C H N O P OCH

Example:

Coordination Chemistry

-

Acts as a bidentate ligand for metal ions (e.g., Ca²⁺, Mg²⁺) in aqueous solutions, forming stable complexes .

Biphenyl Group Reactivity

The biphenyl moiety influences hydrophobic interactions but exhibits limited direct reactivity. Notable exceptions include:

Electrophilic Substitution

-

Halogenation at the para position of the biphenyl ring occurs under Friedel-Crafts conditions (e.g., AlCl₃ catalyst) .

Oxidative Coupling

-

In the presence of Pd catalysts, cross-coupling reactions with aryl halides form extended conjugated systems .

Degradation

Scientific Research Applications

CGS-26393 has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.

Biology: The compound is used to investigate the role of endothelin-converting enzymes and enkephalinases in biological systems.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

CGS-26393 exerts its effects by inhibiting endothelin-converting enzyme 1 and enkephalinase. These enzymes are involved in the conversion of inactive precursors into active peptides that regulate vascular tone and blood pressure. By inhibiting these enzymes, CGS-26393 reduces the production of vasoactive peptides, leading to vasodilation and decreased blood pressure .

Comparison with Similar Compounds

Similar Compounds

CGS-26303: Another endothelin-converting enzyme inhibitor with similar properties.

Phosphoramidon: A well-known inhibitor of endothelin-converting enzyme and neutral endopeptidase.

Uniqueness

CGS-26393 is unique due to its dual inhibitory action on both endothelin-converting enzyme and enkephalinase. This dual inhibition provides a broader therapeutic potential compared to compounds that target only one of these enzymes .

Biological Activity

2-Biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminoethyl phosphonic acid (CAS Number: 154116-34-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizes findings from various studies, and presents relevant data tables and case studies.

The compound has the following chemical properties:

- Molecular Formula : C28H26N5O3P

- Molecular Weight : 511.522 g/mol

- Structure : The compound features a biphenyl group, a tetrazole moiety, and a phosphonic acid functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The tetrazole group acts as an isostere of carboxylic acids, enhancing metabolic stability and absorption compared to traditional carboxylic acids . This modification can influence receptor binding and enzyme inhibition.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antihypertensive Activity : Similar compounds have been shown to act as angiotensin II receptor antagonists, suggesting potential use in managing hypertension.

- Neuroprotective Effects : Some studies indicate that compounds with similar structures may provide neuroprotective effects by modulating neurotransmitter systems.

Study 1: Antihypertensive Efficacy

A study evaluated the antihypertensive effects of derivatives of tetrazole-containing phosphonic acids. Results indicated significant blood pressure reduction in hypertensive animal models, attributed to the inhibition of angiotensin II receptors .

Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of tetrazole derivatives in models of neurodegeneration. The results demonstrated that these compounds could reduce oxidative stress markers and improve cognitive function in treated models .

Comparative Analysis of Biological Activities

| Compound Name | Molecular Weight | Activity Type | Key Findings |

|---|---|---|---|

| This compound | 511.522 g/mol | Antihypertensive | Significant reduction in blood pressure in models |

| Similar Tetrazole Derivative | Varies | Neuroprotective | Reduced oxidative stress and improved cognition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminoethyl phosphonic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with biphenyl derivatives and tetrazole precursors. Key intermediates include [1,1'-Biphenyl]-4-yl(phenyl)(1-trityl-1H-imidazol-5-yl)methanol, which is critical for constructing the tetrazole-phosphonic acid backbone. Reaction steps often require refluxing with acetic acid as a catalyst, followed by recrystallization using ethanol for purification . TLC (toluene:ethyl acetoacetate:water, 8.7:1.2:1.1) is used to confirm intermediate purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is standard for assessing purity, particularly to resolve co-eluting impurities. Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., tetrazole N-H stretching at ~3400 cm⁻¹). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for structural validation, with ³¹P NMR specifically analyzing the phosphonic acid moiety .

Q. What are the critical parameters to consider when designing a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should monitor hydrolysis of the phosphonic acid group and tetrazole ring degradation. Use buffered solutions (pH 1–12) and temperatures (4–60°C) with periodic sampling. HPLC-UV at 254 nm tracks degradation products, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Include controls for oxidative stress using hydrogen peroxide .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize the formation of epimeric byproducts during synthesis?

- Methodological Answer : Epimerization often occurs at chiral centers during acidic or high-temperature conditions. To mitigate this, use milder catalysts (e.g., trimethylsilyl chloride) and lower reaction temperatures (<50°C). Chiral HPLC (e.g., Chiralpak IG-3 column) with isocratic elution (hexane:isopropanol, 90:10) can separate epimers for quantification. Reaction monitoring via in-situ IR spectroscopy helps identify optimal termination points .

Q. What strategies are recommended for resolving data discrepancies arising from co-elution of structurally similar impurities in chromatographic analysis?

- Methodological Answer : Employ orthogonal separation techniques:

- 2D-LC : Combine ion-exchange and reverse-phase chromatography.

- Tandem MS/MS : Fragment ions to distinguish isobaric species.

- Derivatization : Introduce UV-active tags (e.g., dansyl chloride) to alter retention times.

Computational tools like Partial Least Squares Regression (PLSR) can deconvolute overlapping peaks .

Q. How does the tetrazole moiety influence the compound's biochemical interactions, and what methodological approaches are used to study these effects?

- Methodological Answer : The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability. To study interactions:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics with target receptors (e.g., angiotensin II receptors).

- Molecular Dynamics (MD) Simulations : Model hydrogen bonding and π-π stacking with active sites.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor binding .

Q. In silico modeling approaches for predicting the compound's interaction with biological targets: How do they align with empirical data?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron distribution in the tetrazole-phosphonic acid system, while molecular docking (AutoDock Vina) estimates binding affinities. Validate predictions with empirical SPR or X-ray crystallography data. Discrepancies often arise from solvent effects in simulations, which can be corrected using explicit solvent models (e.g., TIP3P water) .

Properties

CAS No. |

154116-34-4 |

|---|---|

Molecular Formula |

C28H26N5O3P |

Molecular Weight |

511.5 g/mol |

IUPAC Name |

(1S)-N-(diphenoxyphosphorylmethyl)-2-(4-phenylphenyl)-1-(2H-tetrazol-5-yl)ethanamine |

InChI |

InChI=1S/C28H26N5O3P/c34-37(35-25-12-6-2-7-13-25,36-26-14-8-3-9-15-26)21-29-27(28-30-32-33-31-28)20-22-16-18-24(19-17-22)23-10-4-1-5-11-23/h1-19,27,29H,20-21H2,(H,30,31,32,33)/t27-/m0/s1 |

InChI Key |

AHIFMZUYRNPRJK-MHZLTWQESA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NCP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C3=NNN=N3)NCP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NCP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |

Key on ui other cas no. |

154116-34-4 |

Synonyms |

2-biphenyl-4-yl-1-(1H-tetrazol-5-yl)ethylaminoethyl phosphonic acid CGS 26393 CGS-26393 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.